molecular formula C21H22N2O3 B3849162 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B3849162
M. Wt: 350.4 g/mol
InChI Key: VSBUCVSVYUQROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural alkaloid found in a variety of plants, including the Syrian rue and Banisteriopsis caapi. Harmaline has been used for centuries in traditional medicine and shamanic practices for its psychoactive effects. In recent years, harmaline has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Harmaline acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and physiological effects:
Harmaline has been shown to have a variety of biochemical and physiological effects, including altered perception, hallucinations, and tremors. It has also been found to have antioxidant and anti-inflammatory properties, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

Harmaline has several advantages for lab experiments, including its availability and low cost. However, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its potential therapeutic applications.

Scientific Research Applications

Harmaline has been studied for its potential therapeutic applications in several fields, including neuroscience, cancer research, and pharmacology. In neuroscience, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to enhance neural plasticity. In cancer research, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to have anti-tumor properties and to induce apoptosis in cancer cells. In pharmacology, 2-acetyl-1-(3,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its effects on the central nervous system and for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

1-[1-(3,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(24)23-9-8-18-17-6-4-5-7-19(17)22-20(18)21(23)14-10-15(25-2)12-16(11-14)26-3/h4-7,10-12,21-22H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBUCVSVYUQROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC(=CC(=C3)OC)OC)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5398399

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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